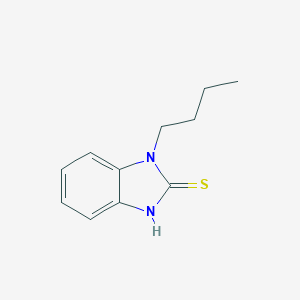

1-Butyl-1H-benzoimidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTQTPRJINYNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385282 | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-27-5 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-benzoimidazole-2-thiol, a derivative of the versatile benzimidazole scaffold, is a compound of increasing interest in medicinal chemistry and materials science. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of a butyl group and a thiol functionality at specific positions on the benzimidazole ring system can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and known biological activities of this compound and its closely related isomer, 2-(butylthio)-1H-benzo[d]imidazole.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. It's important to distinguish between the N-alkylated (1-butyl-1H-benzoimidazole-2-thione) and S-alkylated (2-(butylthio)-1H-benzo[d]imidazole) isomers, as their properties can differ. The tautomeric nature of the parent molecule, 1H-benzo[d]imidazole-2-thiol, allows for alkylation to occur at either the nitrogen or the sulfur atom, leading to these two distinct isomers.

Nomenclature and Structural Information

-

Systematic Name (N-alkylated): 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione

-

Systematic Name (S-alkylated): 2-(butylthio)-1H-benzo[d]imidazole

-

CAS Number (N-alkylated): 67624-27-5[1]

-

Molecular Formula: C₁₁H₁₄N₂S[1]

-

Molecular Weight: 206.31 g/mol [1]

Tabulated Physical and Chemical Data

| Property | Value (for 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione) | Value (for 2-(butylthio)-1H-benzo[d]imidazole) |

| Melting Point (°C) | Not explicitly found | 135[2] |

| Boiling Point (°C) | 314.2 (at 760 mmHg)[1] | Not explicitly found |

| Density (g/cm³) | 1.19[1] | Not explicitly found |

| Refractive Index | 1.643[1] | Not explicitly found |

| Flash Point (°C) | 143.8[1] | Not explicitly found |

| Solubility | Generally soluble in polar organic solvents like methanol.[3] Limited solubility in water. | Soluble in organic solvents. |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following data is for the S-alkylated isomer, 2-(butylthio)-1H-benzo[d]imidazole.

Tabulated Spectral Data for 2-(butylthio)-1H-benzo[d]imidazole

| Spectroscopy | Key Peaks and Assignments |

| ¹H-NMR (DMSO-d₆) | δ 12.50 (s, 1H, NH), 7.50 (s, 2H, Ar-H), 7.06 (m, 2H, Ar-H), 3.23 (t, 2H, CH₂), 1.63 (quint, 2H, CH₂), 1.37 (sextet, 2H, CH₂), 0.85 (t, 3H, CH₃)[2] |

| ¹³C-NMR (DMSO-d₆) | δ 149.3 (C=N), 120.4 (Ar), 30.4 (CH₂), 29.9 (CH₂), 20.3 (CH₂), 12.52 (CH₃)[2] |

| Infrared (KBr, cm⁻¹) | 3400 (NH), 3047 (CH-aromatic), 2955 (CH aliphatic), 1671 (C=N), 1619 (NH-IP), 1588 (C=C), 1498, 1465, 1432.7 (CH₂)[2] |

Experimental Protocols

The synthesis of this compound and its isomer typically involves the alkylation of the parent compound, 1H-benzo[d]imidazole-2-thiol (also known as 2-mercaptobenzimidazole). The choice of reaction conditions can influence the regioselectivity of the alkylation, leading to either the N-butyl or S-butyl product.

Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-alkylation)

This protocol is adapted from the literature for the synthesis of the S-alkylated isomer.[2]

Materials:

-

1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

-

1-Bromobutane

-

Triethylamine

-

Acetone

-

Water

Procedure:

-

Dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol).

-

To this stirred solution, add a solution of 1-bromobutane (0.005 mol) in 10 mL of acetone.

-

Stir the reaction mixture at room temperature for 28 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the solvent under vacuum.

-

Add water to the residue to precipitate the product.

-

Filter the precipitate and wash with water.

-

The crude product can be crystallized from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.[2]

General Protocol for N-Alkylation of Benzimidazoles

While a specific protocol for the N-butylation of 1H-benzo[d]imidazole-2-thiol was not found, a general procedure for N-alkylation of benzimidazoles can be adapted. This typically involves the use of a strong base to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide.

Materials:

-

1H-benzo[d]imidazole-2-thiol

-

Sodium hydride (NaH) or another strong base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromobutane

-

Water

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1H-benzo[d]imidazole-2-thiol.

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C and carefully add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to possess a wide spectrum of biological activities. While specific studies on this compound are limited, the broader class of N- and S-alkylated benzimidazole-2-thiols has been investigated for various therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial and antifungal activities of benzimidazole-2-thiol derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of the butyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to increased efficacy.

Anticancer Activity

The benzimidazole scaffold is present in several anticancer drugs. Derivatives of benzimidazole have been shown to inhibit various cancer-related targets, including kinases and tubulin polymerization. The thiol group can also participate in interactions with biological targets. Further research is needed to evaluate the specific anticancer potential of this compound.

Enzyme Inhibition

The structural similarity of the benzimidazole core to purine bases suggests that these compounds can act as enzyme inhibitors by competing with natural substrates. This makes them attractive candidates for targeting a variety of enzymes involved in disease pathways.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action for this compound have not been elucidated in the available literature. However, based on the activities of related benzimidazole derivatives, potential mechanisms could involve:

-

Inhibition of microbial growth: This could occur through various mechanisms, including interference with cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Induction of apoptosis in cancer cells: Benzimidazole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.

-

Modulation of kinase activity: Many kinases are crucial for cell signaling and are implicated in diseases like cancer. Benzimidazoles can act as kinase inhibitors.

Conclusion

This compound and its isomer represent promising scaffolds for the development of new therapeutic agents and functional materials. This technical guide has summarized the available physicochemical data, provided detailed synthetic protocols, and outlined the potential biological activities of this class of compounds. Further research is warranted to fully elucidate the specific properties and mechanisms of action of the N-butyl and S-butyl isomers, which will be crucial for their future applications in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers embarking on the synthesis and evaluation of these intriguing benzimidazole derivatives.

References

An In-depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol

This technical guide provides a comprehensive overview of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers of Benzimidazole-2-thiol and Related N-Alkyl Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Benzimidazole-2-thiol | 583-39-1[1][2][3] | C₇H₆N₂S | 150.20[3] |

| 1-Methyl-1H-benzoimidazole-2-thiol | 2360-22-7[4] | C₈H₈N₂S | 164.23[4] |

| 1-Propyl-1H-benzoimidazole-2-thiol | 67624-25-3[5] | C₁₀H₁₂N₂S | 192.28[5] |

| 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | 2416-65-1[6] | C₁₀H₁₂N₂S | 192.28[6] |

| 2-Butyl-1H-benzimidazole (Isomer) | 5851-44-5[7] | C₁₁H₁₄N₂ | 174.24 |

Table 2: Predicted and Observed Physicochemical Properties of Benzimidazole-2-thiol and its Derivatives

| Property | 1H-Benzimidazole-2-thiol | 1-Methyl-1H-benzoimidazole-2-thiol | 2-Butyl-1H-benzimidazole (Isomer) |

| Melting Point | 303-304 °C[8] | 193-197 °C | Not Available |

| pKa | Not Available | Not Available | Not Available |

| LogP | Not Available | 1.3 (Computed)[4] | Not Available |

| Solubility | Soluble in Methanol[1] | Not Available | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the N-alkylation of 1H-benzoimidazole-2-thiol. It is crucial to select appropriate reaction conditions to favor N-alkylation over the competing S-alkylation, which is also a common reaction pathway for this ambident nucleophile.

A general approach involves the deprotonation of 1H-benzoimidazole-2-thiol with a suitable base, followed by the addition of an alkylating agent, such as 1-bromobutane. The choice of solvent and base is critical in directing the regioselectivity of the alkylation.

General Synthetic Workflow

The synthesis of 1-alkyl-1H-benzoimidazole-2-thiols generally follows the pathway illustrated below.

Caption: General reaction pathway for the synthesis of 1-Alkyl-1H-benzoimidazole-2-thiol.

Detailed Experimental Protocol for N-Alkylation

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Materials:

-

1H-Benzimidazole-2-thiol

-

1-Bromobutane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A flame-dried round-bottom flask is charged with 1H-benzoimidazole-2-thiol (1.0 equivalent) under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Anhydrous DMF or acetone is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A base such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents) is added portion-wise while stirring. The mixture is stirred at this temperature for 30-60 minutes.

-

Alkylation: 1-Bromobutane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Note on Regioselectivity: The formation of the S-alkylated isomer, 2-(butylthio)-1H-benzimidazole, is a potential side reaction.[9][10] The use of polar aprotic solvents and certain counterions can influence the N/S alkylation ratio. Kinetic control (lower temperatures) generally favors N-alkylation, while thermodynamic control (higher temperatures) can lead to the more stable S-alkylated product.

Potential Biological Activities and Applications

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[8] While specific biological data for this compound is not extensively reported, studies on analogous compounds suggest potential therapeutic applications.

Antimicrobial Activity

Various N- and S-substituted 1H-benzo[d]imidazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial properties.[8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of the N-alkyl substituent can influence the antimicrobial potency, suggesting that the butyl group in the target compound may contribute to its biological activity.

Anti-diabetic Activity

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] The most active compounds in the series exhibited significantly lower IC₅₀ values compared to the standard drug acarbose.[11] This suggests that the benzimidazole-2-thiol scaffold could be a promising starting point for the development of new anti-diabetic agents.

Other Potential Activities

The benzimidazole core is associated with a broad spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[13] The introduction of a butyl group at the N-1 position and a thiol at the C-2 position may modulate these activities, warranting further investigation.

Experimental Protocols for Biological Evaluation

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from a study on related benzimidazole-2-thiol derivatives.[11]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase (20 µL) is pre-incubated with the test compound (20 µL) at various concentrations in a 96-well plate at 37 °C for 15 minutes.

-

The substrate, pNPG (20 µL), is added to initiate the reaction.

-

The reaction mixture is incubated at 37 °C for 30 minutes.

-

The absorbance is measured at 405 nm using a microplate reader.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

Standard antibiotic (e.g., ciprofloxacin)

-

96-well microplates

Procedure:

-

Serial dilutions of the test compound are prepared in MHB in a 96-well microplate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The microplates are incubated at 37 °C for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a derivative of the versatile benzimidazole scaffold. While specific data for this compound is limited, the available information on its analogues suggests that it holds potential for further investigation, particularly in the areas of antimicrobial and anti-diabetic drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and applications of this and related compounds. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological activity profile and potential mechanisms of action.

References

- 1. 1H-benzo[d]imidazole-2-thiol. - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. 2-Benzimidazolethiol [webbook.nist.gov]

- 3. 1H-Benzimidazole-2-thiol | LGC Standards [lgcstandards.com]

- 4. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | C10H12N2S | CID 720070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eresearchco.com [eresearchco.com]

- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Butyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of 1-Butyl-1H-benzoimidazole-2-thiol. The document synthesizes experimental data from crystallographic and spectroscopic studies of closely related analogs, alongside computational modeling, to offer a comprehensive understanding of this heterocyclic compound.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The molecule this compound, which incorporates a butyl group at the N1 position and a thiol group at the C2 position, is of considerable interest for further investigation and drug development. A key characteristic of 2-mercaptobenzimidazoles is the existence of thione-thiol tautomerism, which plays a crucial role in their chemical reactivity and biological function. This guide will delve into the structural nuances dictated by this tautomerism and the conformational flexibility of the butyl substituent.

Molecular Structure and Conformation

Direct crystallographic data for this compound is not publicly available. However, the molecular structure can be confidently inferred from the crystal structure of its S-alkylated isomer, 2-(Butylthio)-1H-benzo[d]imidazole, and computational studies on related N-butyl benzimidazole compounds.

Tautomerism

The this compound molecule can exist in two tautomeric forms: the thiol form and the thione form. The thione form is generally considered to be the more stable tautomer in the solid state for related 2-mercaptobenzimidazole compounds.

Crystallographic Insights from 2-(Butylthio)-1H-benzo[d]imidazole

The crystal structure of the closely related S-butyl isomer provides critical data on bond lengths and angles for the core benzimidazole ring and the attached butyl group. In this analog, the benzimidazole core is essentially planar. The butyl chain, as expected, exhibits conformational flexibility.

Computational Modeling and Conformational Analysis

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating the geometry and conformational landscape of molecules. A comprehensive study on N-Butyl-1H-benzimidazole using the DFT/B3LYP method with the 6-311++G(d,p) basis set has shown that the butyl substituent has no significant effect on the conjugation and structural organization of the benzimidazole ring itself.[1][2] The primary conformational freedom lies in the torsion angles of the butyl chain. For this compound, the key dihedral angles determining the orientation of the butyl group relative to the benzimidazole ring are expected to result in several low-energy conformers.

Table 1: Predicted and Experimental Structural Parameters of the Benzimidazole Core

| Parameter | Predicted Bond Length (Å) (N-Butyl-1H-benzimidazole)[1][2] | Experimental Bond Length (Å) (N-Butyl-1H-benzimidazole)[1][2] |

| C1-N26 | 1.386 | 1.391 |

| C2-N27 | 1.387 | 1.367 |

| C7-N26 | 1.377 | - |

| C7-N27 | 1.306 | - |

Note: Atom numbering is based on the computational study of N-Butyl-1H-benzimidazole and may not directly correspond to standard IUPAC nomenclature for the thiol derivative.

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated benzimidazole-2-thiols can be achieved through a multi-step process. A general and widely used method involves the initial formation of the benzimidazole-2-thiol core, followed by N-alkylation.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

A common procedure involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.

-

Materials: o-phenylenediamine, potassium hydroxide, carbon disulfide, ethanol (95%), water, acetic acid.

-

Procedure: A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol and water is heated under reflux for approximately 3 hours. After cooling, the reaction mixture is treated with activated charcoal and filtered. The filtrate is then heated, and warm water is added. The product is precipitated by acidification with dilute acetic acid, filtered, washed with water, and dried.

Step 2: N-Alkylation to form this compound

The N-alkylation of 1H-benzoimidazole-2-thiol can be performed using an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base.

-

Materials: 1H-benzoimidazole-2-thiol, 1-bromobutane, potassium carbonate, acetone.

-

Procedure: A mixture of 1H-benzoimidazole-2-thiol (0.01 mol) and potassium carbonate (0.01 mol) in dry acetone is stirred and heated under reflux for 1 hour. 1-bromobutane (0.01 mol) is then added to the reaction mixture, and heating under reflux is continued for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off. The solvent is evaporated from the filtrate, and the resulting crude product is purified, typically by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the butyl chain protons (triplet for the terminal methyl group, and multiplets for the methylene groups). The NH proton of the imidazole ring will also be present. For the closely related 2-(Butylthio)-1H-benzo[d]imidazole, the following signals were observed (in DMSO-d₆): a triplet for the terminal CH₃ at approximately 0.85 ppm, two multiplets for the internal CH₂ groups between 1.37 and 1.63 ppm, a triplet for the S-CH₂ group at 3.23 ppm, and aromatic protons around 7.06-7.50 ppm. A singlet for the NH proton appears at 12.50 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzimidazole ring and the four carbons of the butyl chain. For 2-(Butylthio)-1H-benzo[d]imidazole, the butyl carbons appear at approximately 12.52 (CH₃), 20.3 (CH₂), 29.9 (CH₂), and 30.4 (CH₂) ppm.[3] The C=S (or C-S) carbon is expected in the range of 150-170 ppm.

Infrared (IR) Spectroscopy

-

The IR spectrum provides information about the functional groups present. Key expected vibrational bands include: N-H stretching (around 3400-3100 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1620-1450 cm⁻¹), and C=S stretching (around 1100-1250 cm⁻¹).

Table 2: Spectroscopic Data for 2-(Butylthio)-1H-benzo[d]imidazole[3]

| Technique | Solvent | Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | DMSO-d₆ | 0.85 (t, 3H, CH₃), 1.37 (sextet, 2H, CH₂), 1.63 (quintet, 2H, CH₂), 3.23 (t, 2H, S-CH₂), 7.06 (m, 2H, Ar-H), 7.50 (s, 2H, Ar-H), 12.50 (s, 1H, NH) |

| ¹³C NMR | DMSO-d₆ | 12.52 (CH₃), 20.3 (CH₂), 29.9 (CH₂), 30.4 (CH₂), 120.4 (Ar), 149.3 (C=N) |

| IR (KBr) | - | 3400 (NH), 3047 (aromatic C-H), 2955 (aliphatic C-H), 1671 (C=N), 1619 (NH-IP), 1588 (C=C) |

Mandatory Visualizations

The logical workflow for the synthesis and characterization of this compound is depicted below. This diagram illustrates the key steps from starting materials to the final, characterized product.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has outlined the key structural and conformational features of this compound based on available experimental and computational data from closely related analogs. The thione-thiol tautomerism is a critical aspect of its chemistry. While direct crystallographic data is pending, the provided information on synthesis, spectroscopic characterization, and computational analysis serves as a robust foundation for researchers and scientists in the field of drug development. The detailed experimental protocols offer a clear pathway for the synthesis and subsequent investigation of this promising benzimidazole derivative.

References

Spectroscopic and Synthetic Profile of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1H-benzoimidazole-2-thiol belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The incorporation of a butyl group at the N1 position and a thiol group at the C2 position imparts specific physicochemical properties that can influence biological activity and material characteristics. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, representative experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.00 - 7.50 | Multiplet | - |

| N-CH₂ (2H) | 4.10 - 4.40 | Triplet | 7.0 - 8.0 |

| CH₂ (2H) | 1.70 - 1.90 | Sextet | 7.0 - 8.0 |

| CH₂ (2H) | 1.30 - 1.50 | Sextet | 7.0 - 8.0 |

| CH₃ (3H) | 0.90 - 1.00 | Triplet | 7.0 - 8.0 |

| NH/SH (1H) | 12.0 - 13.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 165.0 - 175.0 |

| Aromatic C (Quaternary) | 130.0 - 140.0 |

| Aromatic CH | 110.0 - 125.0 |

| N-CH₂ | 43.0 - 48.0 |

| CH₂ | 28.0 - 32.0 |

| CH₂ | 19.0 - 22.0 |

| CH₃ | 13.0 - 15.0 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N Stretch | 1610 - 1630 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C=S Stretch | 1200 - 1300 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 207.10 |

| [M]⁺ | 206.09 |

Experimental Protocols

This section outlines a representative protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted benzimidazole-2-thiols involves the reaction of the corresponding N-substituted o-phenylenediamine with carbon disulfide.

Materials:

-

N-Butyl-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve N-Butyl-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir the mixture.

-

Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

-

Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is obtained using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Spectroscopic characterization workflow.

The Tautomeric and Isomeric Landscape of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism and isomerism of 1-Butyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Understanding the subtle structural variations of this molecule is crucial for rational drug design, as different tautomers and isomers can exhibit distinct physicochemical properties and biological activities. This document summarizes key theoretical and experimental findings, details analytical methodologies, and presents data in a clear, comparative format.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the thione form (1-butyl-1,3-dihydro-2H-benzoimidazole-2-thione) and the thiol form (this compound). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms within the benzimidazole core.

Theoretical studies, primarily using Density Functional Theory (DFT) at the B3LYP/6-311G** level and semi-empirical methods like AM1 and PM3, have consistently shown that the thione tautomer is the more stable form for 2-mercaptobenzimidazole and its analogues, both in the gas phase and in solution.[1][2] The thione form is generally favored by 0.7–8.7 kcal/mol over the thiol form.[1] This energetic preference is a key determinant of the molecule's ground state structure and reactivity.

The proton transfer between the two forms can occur via intramolecular or solvent-assisted intermolecular pathways. Water or methanol-assisted proton transfer has a significantly lower activation energy due to the formation of hydrogen-bonded complexes, facilitating the tautomerization process.[1]

Spectroscopic Evidence

Experimental data from various spectroscopic techniques corroborates the theoretical prediction of the thione form's dominance.

-

¹³C-NMR Spectroscopy: The presence of a signal in the range of δ 166.20 ppm is indicative of a C=S (thione) carbon, providing strong evidence for the thione tautomer in solution.[3]

-

¹H-NMR Spectroscopy: In the parent 1H-benzoimidazole-2-thiol, a broad singlet observed around δ 12.20 ppm, which disappears upon D₂O exchange, is characteristic of the two N-H protons of the thione form.[3]

-

Infrared (IR) Spectroscopy: For S-alkylated derivatives, the absence of a characteristic C=S stretching vibration (typically around 1050-1250 cm⁻¹) and the presence of a C=N imidazole vibration (around 1626-1616 cm⁻¹) suggest that when the thiol proton is replaced (in this case, by an alkyl group), the thiol form is locked.[4] This indirectly supports the existence of the thiol tautomer. In unsubstituted or N-substituted benzimidazole-2-thiols, the presence of N-H stretching bands (around 3452-3394 cm⁻¹) and the absence of a distinct S-H band further point to the thione as the major form.[4]

Isomerism in this compound

Beyond tautomerism, isomerism in this class of compounds primarily relates to the position of the substituent on the benzimidazole ring system. For this compound, the key isomeric consideration is the attachment of the butyl group to one of the two nitrogen atoms of the imidazole ring, leading to:

-

This compound: The butyl group is on the nitrogen at position 1.

-

3-Butyl-1H-benzoimidazole-2-thiol: This would be an incorrect naming convention as the numbering would start from the substituted nitrogen. The correct name would still be 1-butyl, but it represents a distinct isomer if the benzimidazole ring itself is asymmetrically substituted on the benzene portion. In the case of an unsubstituted benzene ring, the 1- and 3- positions are equivalent due to tautomerism in the parent compound. However, once N-substituted, this equivalence is lost.

Additionally, for the butyl group itself, positional isomers exist (n-butyl, isobutyl, sec-butyl, and tert-butyl), each potentially conferring different steric and electronic properties to the molecule. For the purpose of this guide, "butyl" is assumed to be n-butyl unless otherwise specified.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on benzimidazole-2-thiol and its derivatives.

| Table 1: Calculated Relative Stabilities of Tautomers | |

| Tautomeric Pair | Energy Difference (kcal/mol) |

| Thione vs. Thiol | Thione is more stable by 0.7 - 8.7[1] |

| Methodology: DFT at B3LYP/6-311G* level* |

| Table 2: Key Spectroscopic Data for Tautomer Identification | ||

| Spectroscopic Technique | Key Feature | Indication |

| ¹³C-NMR | Signal at δ ~166 ppm[3] | C=S (Thione form) |

| IR Spectroscopy | Absence of C=S stretch in S-alkylated derivatives[4] | C-S (Thiol form locked) |

| IR Spectroscopy | Presence of N-H stretch (3452-3394 cm⁻¹)[4] | N-H group (Thione form) |

Experimental and Computational Protocols

Synthesis of this compound (General Method)

A common synthetic route involves the reaction of 1-butyl-2-aminobenzene with carbon disulfide. The specific protocol for a related derivative, 5-R-1H-benzo[d]imidazole-2-thiol, involves the use of potassium hydroxide in ethanol.

Protocol:

-

Dissolve the corresponding N-butyl-o-phenylenediamine in ethanol.

-

Add carbon disulfide to the solution.

-

Add a solution of potassium hydroxide in ethanol dropwise.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

Computational Methodology

-

Density Functional Theory (DFT): Geometry optimization and energy calculations are performed using DFT methods, with the B3LYP functional and the 6-311G** basis set being a common choice.[1] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[1]

-

Semi-empirical Methods: Methods like AM1 and PM3 are used for faster calculations of properties like acidity constants and tautomeric equilibrium constants, particularly for larger sets of substituted compounds.[2]

Visualizing Tautomerism and Experimental Workflow

Caption: Thione-Thiol Tautomeric Equilibrium of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

The Enigmatic Biological Role of 1-Butyl-1H-benzoimidazole-2-thiol: An In-depth Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with a broad spectrum of biological activities. Among these, 1-Butyl-1H-benzoimidazole-2-thiol represents a molecule of significant interest, though its specific mechanism of action remains an area of active investigation. This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action for the 1H-benzoimidazole-2-thiol core and its derivatives, offering a foundational understanding for researchers exploring the therapeutic potential of this compound. We delve into its role as an antimicrobial, anticancer, and anti-inflammatory agent, and as a corrosion inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: The Benzimidazole-2-thiol Scaffold

Benzimidazole and its derivatives are heterocyclic aromatic organic compounds that are structurally analogous to purine nucleoside bases, which allows for facile interaction with various biopolymers within living systems[1]. The 1H-benzoimidazole-2-thiol core, in particular, serves as a versatile starting point for the synthesis of a wide array of biologically active molecules[2][3][4][5][6][7][8]. While direct and extensive research on the specific mechanism of action of this compound is not yet widely published, the extensive body of literature on its parent scaffold and related derivatives provides a robust framework for understanding its potential biological activities. These activities are diverse, ranging from antimicrobial and anticancer effects to anti-inflammatory and corrosion-inhibiting properties[1][9][10][11][12][13][14][15][16][17]. This guide will synthesize the current understanding of these mechanisms to provide a comprehensive resource for the scientific community.

Antimicrobial Mechanism of Action

Derivatives of 1H-benzoimidazole-2-thiol have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanisms of action are multifaceted and often target essential cellular processes in microorganisms.

Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for some benzimidazole derivatives is the inhibition of ergosterol biosynthesis[1]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Disruption of Bacterial Cell Division

Certain substituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ)[18]. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its inhibition prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various 1H-benzoimidazole-2-thiol derivatives as reported in the literature.

| Compound | Microbial Strain | Activity (MIC/IC50) | Reference |

| Amide functionalized 1H-benzo[d]imidazole-2-thiol derivatives (4c, 4e, 4f, 4g, 4k, 4o) | Gram-positive and Gram-negative bacteria | Promising antibacterial activity | [4] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | MIC < 1 µg/mL | [18] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | MIC 3.9–7.8 µg/mL | [18] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | MIC 3.9 µg/mL | [18] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | MIC 3.9 µg/mL | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Mechanism of Action

The anticancer properties of benzimidazole-2-thiol derivatives are attributed to their ability to interfere with DNA replication and cell cycle progression.

DNA Minor Groove Binding and Topoisomerase I Inhibition

Several bisbenzimidazole derivatives have been identified as DNA minor groove-binding ligands[12]. By binding to the minor groove of DNA, these compounds can interfere with the activity of DNA-dependent enzymes. Furthermore, some derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription[12]. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

Caption: Anticancer Mechanism via DNA Interaction.

Pin1 Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that is overexpressed in many human cancers and plays a critical role in cell cycle regulation and proliferation. Some benzimidazole derivatives have been designed and synthesized as Pin1 inhibitors, demonstrating a potential therapeutic strategy for cancer treatment[19].

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of selected benzimidazole derivatives.

| Compound | Cell Line | Activity (IC50/GI50) | Target | Reference |

| 11a, 12a, 12b (bisbenzimidazoles) | Panel of 60 human cancer cell lines | GI50: 0.16 to 3.6 µM | Human Topoisomerase I | [12] |

| 12b (bisbenzimidazole) | - | 50% inhibition of DNA relaxation at 16 µM | Human Topoisomerase I | [12] |

| 12a, 15b, 15d, 16c (benzimidazole derivatives) | - | IC50: 0.33-1.00 µM | Pin1 | [19] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Other Biological Activities

Anti-diabetic Activity: α-Glucosidase Inhibition

Certain derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase[9]. This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients.

| Compound | Enzyme | Activity (IC50) | Reference |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m) | α-glucosidase | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | [9] |

Ophthalmic Hypotensive Activity

Some 5-R-1H-benzo[d]imidazole-2-thiol derivatives have been shown to lower intraocular pressure in animal models, suggesting potential applications in the treatment of glaucoma[3].

| Compound | Condition | IOP Reduction | Reference |

| Compound 1a (0.4%) | Normotensive animals | 31.37% | [3] |

| Compound 1a (0.4%) | Dexamethasone-induced glaucoma | 23.74% | [3] |

Corrosion Inhibition

Beyond biological systems, 1H-benzoimidazole-2-thiol and its derivatives are effective corrosion inhibitors for various metals and alloys[16]. They act by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents.

Caption: Mechanism of Corrosion Inhibition.

Conclusion and Future Directions

The 1H-benzoimidazole-2-thiol scaffold is a cornerstone in the development of novel therapeutic agents and industrial compounds. While the specific biological mechanisms of this compound are yet to be fully elucidated, the extensive research on its parent structure and derivatives provides a strong foundation for future investigations. The diverse activities, including antimicrobial, anticancer, and anti-diabetic effects, highlight the immense potential of this chemical class.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the butyl group and other positions on the benzimidazole ring to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

By continuing to explore the rich chemistry and biology of the 1H-benzoimidazole-2-thiol scaffold, the scientific community can unlock new avenues for the development of innovative drugs and technologies.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 4. researchgate.net [researchgate.net]

- 5. eresearchco.com [eresearchco.com]

- 6. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 7. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 14. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2018005854A1 - Composition and method for inhibiting corrosion of metals - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of benzimidazole derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Benzimidazole-2-thiol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of in vitro studies on various benzimidazole-2-thiol derivatives. No specific in vitro data was found for "1-Butyl-1H-benzoimidazole-2-thiol" in the reviewed literature. The information presented herein is based on structurally related compounds and is intended to serve as a representative guide for potential research and development.

Introduction

Benzimidazole-2-thiol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The versatile benzimidazole scaffold, coupled with the reactive thiol group at the 2-position, allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. In vitro studies have been instrumental in elucidating the potential of these compounds as anticancer, antimicrobial, and antioxidant agents. This technical guide summarizes key in vitro findings and experimental methodologies for various benzimidazole-2-thiol derivatives to inform future research and drug discovery efforts.

Anticancer Activity

A significant body of research has focused on the in vitro antiproliferative effects of benzimidazole-2-thiol derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular targets like kinases and tubulin polymerization, or the induction of apoptosis.

Quantitative Data for Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4l | HepG2 (Liver) | 12.62 ± 0.78 | [1] |

| 1d | HepG2 (Liver) | 5.31 ± 0.45 | [2] |

| 1d | HCT-116 (Colon) | 3.12 ± 0.28 | [2] |

| 1f | HepG2 (Liver) | 6.25 ± 0.51 | [2] |

| 1f | HCT-116 (Colon) | 4.58 ± 0.37 | [2] |

| 1g | HepG2 (Liver) | 7.14 ± 0.63 | [2] |

| 1g | HCT-116 (Colon) | 5.02 ± 0.41 | [2] |

| Compound 5 | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [3] |

| Compound 5 | DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [3] |

| Compound 5 | H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The benzimidazole-2-thiol derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a further 48 hours.[2]

-

MTT Addition: After the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well, and the plate is incubated for 4 hours.[2]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) is then calculated.[2]

MTT Assay Experimental Workflow

Antimicrobial Activity

Benzimidazole-2-thiol derivatives have demonstrated promising in vitro activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data for Antimicrobial Activity

| Compound ID | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 5c | E. coli ATCC 25922 | 18 ± 0.01 | - | [4] |

| 5g | E. coli ATCC 25922 | 15 ± 0.04 | - | [4] |

| 7f | E. coli ATCC 25922 | 16 ± 0.02 | - | [4] |

| 7h | E. coli ATCC 25922 | 17 ± 0.01 | - | [4] |

| 2k | S. aureus | - | 12.5 (µmol/mL) | [5] |

| 2d | E. coli | - | 3.125 (µmol/mL) | [5] |

| 11 | S. aureus | 24 | - | [6] |

| 11 | Klebseilla spp. | 22 | - | [6] |

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a standard technique to assess the antimicrobial activity of chemical substances.

-

Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.

-

Incubation: The impregnated discs are placed on the surface of the agar. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Agar Disc Diffusion Experimental Workflow

Antioxidant Activity

Several benzimidazole-2-thiol derivatives have been evaluated for their in vitro antioxidant properties. These compounds can act as radical scavengers or by inhibiting lipid peroxidation, thereby protecting cells from oxidative damage.

Quantitative Data for Antioxidant Activity

| Compound ID | Assay | Result | Reference |

| Compound 3 | Lipid Peroxidation Inhibition | 57% | [7] |

| BHT (Standard) | Lipid Peroxidation Inhibition | 65% | [7] |

| Compound 3a | DPPH Radical Scavenging | IC50 = 16.73 µg/mL | [8] |

| BHT (Standard) | DPPH Radical Scavenging | IC50 = 14.44 µg/mL | [8] |

Note: BHT stands for Butylated Hydroxytoluene, a standard antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Principle of the DPPH Radical Scavenging Assay

Conclusion

The in vitro studies summarized in this guide highlight the significant potential of benzimidazole-2-thiol derivatives as a versatile scaffold for the development of new therapeutic agents. The data indicates that modifications to the core structure can lead to potent anticancer, antimicrobial, and antioxidant activities. The provided experimental protocols offer a foundation for researchers to conduct further in vitro evaluations. While specific data for this compound is currently unavailable, the findings for related derivatives strongly suggest that this compound and its analogues warrant further investigation to explore their full therapeutic potential. Future studies should aim to elucidate structure-activity relationships and mechanisms of action to guide the rational design of more potent and selective drug candidates.

References

- 1. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]

- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Butyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[1][3][4] This technical guide focuses on the potential therapeutic targets of a specific derivative, 1-Butyl-1H-benzoimidazole-2-thiol. While direct experimental data for this particular compound is limited in the public domain, this document extrapolates its potential based on the extensive research conducted on the benzimidazole-2-thiol core and its analogs. The addition of a butyl group at the N-1 position is anticipated to modulate the compound's lipophilicity and pharmacokinetic profile, potentially influencing its interaction with biological targets.[5]

Key Potential Therapeutic Areas and Targets

Based on the activities of structurally related benzimidazole-2-thiol derivatives, this compound is predicted to have potential applications in the following areas:

Oncology

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][6]

-

Tubulin Polymerization Inhibition: A well-established mechanism for benzimidazole-containing drugs (e.g., mebendazole) is the disruption of microtubule formation by binding to tubulin.[7] This leads to cell cycle arrest and apoptosis.

-

Enzyme Inhibition:

-

Tyrosine Kinases: Certain benzimidazole derivatives have been investigated for their interaction with proteins like BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia.[8]

-

Histone Deacetylases (HDACs): Some benzimidazoles act as HDAC inhibitors, which is a validated target in cancer therapy.[9]

-

Proteasome Inhibition: Fenbendazole, a benzimidazole derivative, has been shown to inhibit proteasomal activity in cancer cells, leading to potent cytotoxic effects.[7]

-

-

Induction of Apoptosis: Many benzimidazole compounds induce apoptosis in cancer cells through mitochondrial dysfunction and cell cycle arrest.[6] For instance, novel 1,2,5-trisubstituted benzimidazoles have been shown to induce apoptosis with low micromolar IC50 values against various cancer cell lines.[6]

Infectious Diseases

The benzimidazole-2-thiol moiety is a cornerstone in the development of antimicrobial and anthelmintic agents.[1][2][10]

-

Antibacterial Activity: Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

-

Antifungal Activity: Benzimidazoles can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, making them effective antifungal agents.[1]

-

Anthelmintic Activity: The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of fumarate reductase, an enzyme crucial for the energy metabolism of helminths.[13]

Metabolic Disorders

Recent studies have highlighted the potential of benzimidazole-2-thiol derivatives in managing metabolic diseases like diabetes.

-

α-Glucosidase Inhibition: Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] This suggests a potential therapeutic role in type 2 diabetes.

Quantitative Data Summary

The following tables summarize quantitative data for various benzimidazole-2-thiol derivatives, providing an indication of the potential potency of this compound.

Table 1: α-Glucosidase Inhibitory Activity of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols [14]

| Compound | % Inhibition | IC50 (µM) |

| 7a | 93.57 | 11.84 ± 0.26 |

| 7c | 94.92 | 9.84 ± 0.08 |

| 7d | 95.20 | 5.34 ± 0.16 |

| 7f | 95.00 | 6.46 ± 0.30 |

| 7i | 95.41 | 0.64 ± 0.05 |

| Acarbose (Standard) | 58.49 | 873.34 ± 1.21 |

Table 2: Antibacterial Activity (Minimal Inhibition Concentration; MIC) of S-Substituted 1H-benzo[d]imidazole-2-thiol Derivatives [11]

| Compound | E. coli (Gram-negative) (µg/mL) | P. aeruginosa (Gram-negative) (µg/mL) | S. aureus (Gram-positive) (µg/mL) | S. pyogenes (Gram-positive) (µg/mL) |

| 5a | 100 | 250 | 200 | 100 |

| 5b | 250 | 500 | 250 | 200 |

| 5c | 200 | 250 | 125 | 100 |

| 5d | 125 | 200 | 100 | 50 |

| 5e | 100 | 125 | 50 | 50 |

Table 3: Antiproliferative Activity of Benzothiazole, Benzimidazole, and Benzoxazole Derivatives [15]

| Compound | Cell Line | IC50 (µM) |

| 1d (Benzothiazole) | HepG2 | 2.67 ± 0.21 |

| 1d (Benzothiazole) | HCT-116 | 3.15 ± 0.33 |

| 1f (Benzimidazole) | HepG2 | 3.58 ± 0.42 |

| 1f (Benzimidazole) | HCT-116 | 4.12 ± 0.38 |

| 1g (Benzoxazole) | HepG2 | 4.23 ± 0.35 |

| 1g (Benzoxazole) | HCT-116 | 4.89 ± 0.41 |

Experimental Protocols

Synthesis of 1H-benzo[d]imidazole-2-thiol (General Procedure)[11]

To a solution of o-phenylenediamine (0.3 mol) and potassium ethylxanthate (0.33 mol) in 95% ethanol (300 ml) and water (45 ml), the mixture is heated to reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is treated with Norit charcoal and filtered. The filtrate is then acidified with acetic acid to precipitate the product, which is subsequently filtered, washed with water, and dried.

General Procedure for S-Alkylation of 1H-benzo[d]imidazole-2-thiol[13]

1H-benzo[d]imidazole-2-thiol is reacted with an appropriate alkyl halide (e.g., 1-bromobutane for the synthesis of the S-butyl derivative) in a solvent such as acetone or ethanol in the presence of a base like triethylamine or potassium carbonate. The reaction mixture is typically stirred at room temperature or refluxed for several hours. After completion, the solvent is evaporated, and the residue is purified, often by recrystallization from a suitable solvent like ethanol.

In Vitro α-Glucosidase Inhibition Assay[14]

The α-glucosidase inhibitory activity is determined spectrophotometrically. A mixture of α-glucosidase, the test compound (dissolved in DMSO), and phosphate buffer (pH 6.8) is incubated at 37 °C. The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The absorbance of the released p-nitrophenol is measured at 405 nm. Acarbose is commonly used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11]

The Minimal Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth). Serial dilutions of the test compounds are prepared in the wells. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impairment of the Ubiquitin-Proteasome Pathway by Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate Leads to a Potent Cytotoxic Effect in Tumor Cells: A NOVEL ANTIPROLIFERATIVE AGENT WITH A POTENTIAL THERAPEUTIC IMPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1h-Benzimidazole-2-ethanethiol | 2242-96-8 | Benchchem [benchchem.com]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eresearchco.com [eresearchco.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel 1-Butyl-1H-benzoimidazole-2-thiol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 1H-benzoimidazole-2-thiol have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-diabetic properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis, characterization, and potential pharmacological applications of novel analogs based on the 1-Butyl-1H-benzoimidazole-2-thiol core. Detailed experimental protocols, quantitative biological data, and visual workflows are presented to facilitate further research and development in this promising area.

Introduction

Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][4][5][6] The functional group at the C-2 position of the benzimidazole ring plays a crucial role in defining the molecule's physicochemical and biological properties.[1]

The introduction of a thiol group at the C-2 position affords 1H-benzoimidazole-2-thiol (also known as 2-mercaptobenzimidazole), a versatile intermediate that can undergo alkylation at either the nitrogen (N) or sulfur (S) atoms, leading to a diverse library of compounds.[7][8] The addition of an N-butyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.[5] This guide focuses on the synthetic routes to this compound and its S-alkylated isomer, 2-(butylthio)-1H-benzoimidazole, summarizing their synthesis and the reported biological activities of closely related analogs.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically involves a two-step process: first, the formation of the core 1H-benzoimidazole-2-thiol ring, followed by regioselective alkylation to introduce the butyl group.

2.1. Synthesis of the 1H-benzoimidazole-2-thiol Core

The most common method for synthesizing the 1H-benzoimidazole-2-thiol core is the cyclocondensation of o-phenylenediamine with carbon disulfide (CS₂), often in the presence of a base like potassium hydroxide.[3][9] This reaction proceeds efficiently to yield the stable benzimidazole-2-thione tautomer.

Caption: General reaction scheme for the synthesis of the 1H-benzoimidazole-2-thiol core.

2.2. N- and S-Alkylation of the Core

Alkylation of the 1H-benzoimidazole-2-thiol core can result in substitution on either the nitrogen (N-alkylation) or the sulfur (S-alkylation) atom. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent. Generally, S-alkylation is favored under neutral or mildly basic conditions, while N-alkylation often requires stronger bases to deprotonate the imidazole nitrogen.[8][10]

The synthesis of the S-butyl analog, 2-(butylthio)-1H-benzo[d]imidazole, has been explicitly described via the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane in the presence of a base like triethylamine.[7] A similar procedure using a strong base would favor the formation of the N-butyl isomer, this compound.

Caption: Regioselective synthesis pathways for N- and S-butyl analogs.

Detailed Experimental Protocols

3.1. Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Core)

-

Reaction Setup : To a solution of o-phenylenediamine (0.1 mol) in ethanol (150 mL), add potassium hydroxide (0.11 mol) dissolved in water (20 mL).

-

Addition of CS₂ : While stirring, add carbon disulfide (0.12 mol) dropwise to the mixture at room temperature.

-

Reflux : Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : After completion, cool the mixture and pour it into cold water (300 mL).

-

Precipitation : Acidify the solution with acetic acid until a precipitate forms.

-

Isolation : Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1H-benzo[d]imidazole-2(3H)-thione.

3.2. Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-Alkylation)

This protocol is adapted from the synthesis of similar S-alkylated derivatives.[7]

-

Reaction Setup : Dissolve 1H-benzo[d]imidazole-2(3H)-thione (0.01 mol) in acetone (50 mL).

-

Base Addition : Add triethylamine (0.012 mol) to the solution and stir.

-

Alkylating Agent : Add 1-bromobutane (0.011 mol) dropwise to the reaction mixture at room temperature.

-

Reaction : Stir the mixture for 24-30 hours at room temperature.

-

Isolation : Evaporate the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification : Filter the solid, wash with water, and recrystallize from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.[7]

Pharmacological Activity and Data